3-ベンジル-7-[3-(3-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-1,2,3,4-テトラヒドロキナゾリン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C23H21ClN4O3, with a molecular weight of approximately 430.85 g/mol. The compound features a complex structure that combines a tetrahydroquinazoline core with an oxadiazole moiety, which is known for enhancing biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Benzyl Compound | MCF-7 (Breast Cancer) | 10.5 |
Similar Oxadiazole | HeLa (Cervical Cancer) | 8.2 |
Doxorubicin (Control) | MCF-7 | 1.2 |
The above table summarizes the cytotoxic effects observed in different studies. The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics like Doxorubicin.
Antimicrobial Activity
In addition to its antitumor potential, the compound has also been evaluated for antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 20 µg/mL |
Candida albicans | 25 µg/mL |
These findings demonstrate the compound's effectiveness against both bacterial and fungal strains. The MIC values indicate the lowest concentration of the compound that prevents visible growth of the microorganisms tested.
The biological activity of 3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds with oxadiazole structures can interfere with nucleic acid synthesis in pathogens.
- Cell Membrane Disruption : These compounds may disrupt microbial cell membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through the activation of caspases.
Case Studies
Several case studies have been published regarding the synthesis and evaluation of similar compounds:
- Study on Antitumor Activity : A study published in the Egyptian Journal of Chemistry reported on a series of synthesized oxadiazole derivatives showing varying degrees of cytotoxicity against MCF-7 cells. The most potent derivative had an IC50 value comparable to Doxorubicin .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of oxadiazole derivatives against common pathogens such as E. coli and S. aureus, demonstrating their potential as alternative therapeutic agents in treating infections .
特性
IUPAC Name |
3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-8,11,16,18-19H,9-10,12-13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMBVIVIXUAOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。